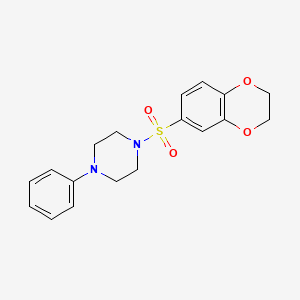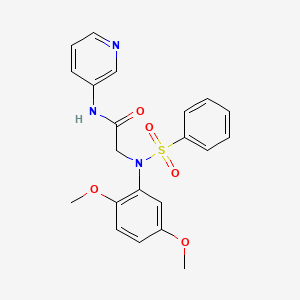
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine
Vue d'ensemble
Description
The compound “1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine” is a complex organic molecule. It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,4-benzodioxin ring, a sulfonyl group, and a piperazine ring . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Mécanisme D'action
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine acts as a competitive antagonist of the 5-HT1B receptor, inhibiting the binding of serotonin to this receptor. This results in a decrease in the activity of the receptor and a subsequent decrease in the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is thought to underlie the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It has also been shown to increase the activity of the locus coeruleus-norepinephrine (LC-NE) system, which is involved in the regulation of mood and arousal.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine is its high selectivity for the 5-HT1B receptor, making it a useful tool for studying the function of this receptor. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental contexts.
Orientations Futures
There are several potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine. One area of interest is the development of more potent analogs of this compound that may be more effective in treating anxiety and depression. Another area of interest is the study of the effects of this compound on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Finally, the potential use of this compound as a tool for studying the role of the 5-HT1B receptor in addiction and reward processes is an area of ongoing research.
Applications De Recherche Scientifique
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine has been studied for its potential therapeutic applications in a variety of disorders, including anxiety, depression, and addiction. It has been shown to act as a selective antagonist of the 5-HT1B receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and reward, making it a potential target for the treatment of these disorders.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-25(22,16-6-7-17-18(14-16)24-13-12-23-17)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWVDRKGORXLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3467508.png)

![N-(2-methoxy-5-methylphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467527.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3467530.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3467531.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467533.png)


![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)morpholine](/img/structure/B3467541.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3467572.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3467575.png)
![ethyl 4-[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3467581.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3467597.png)